(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate
CAS No.: 188660-14-2
Cat. No.: VC0555511
Molecular Formula: C20H23NO7
Molecular Weight: 389.41
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 188660-14-2 |
---|---|
Molecular Formula | C20H23NO7 |
Molecular Weight | 389.41 |
IUPAC Name | benzyl (2R,3S)-2-amino-3-phenylmethoxybutanoate;oxalic acid |
Standard InChI | InChI=1S/C18H21NO3.C2H2O4/c1-14(21-12-15-8-4-2-5-9-15)17(19)18(20)22-13-16-10-6-3-7-11-16;3-1(4)2(5)6/h2-11,14,17H,12-13,19H2,1H3;(H,3,4)(H,5,6)/t14-,17+;/m0./s1 |
Standard InChI Key | IIAVXHHGVJCFKI-SQQLFYIASA-N |
SMILES | CC(C(C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Canonical SMILES | CC(C(C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s molecular formula is C₂₀H₂₃NO₇, with a molecular weight of 389.41 g/mol . Its IUPAC name, benzyl (2R,3S)-2-amino-3-phenylmethoxybutanoate; oxalic acid, reflects the presence of:
-
A butanoate backbone substituted at the 2-position with an amino group and at the 3-position with a benzyloxy group.
-
Two benzyl (C₆H₅CH₂) protecting groups: one esterified to the carboxylate and another ether-linked to the hydroxyl group.
-
An oxalate counterion (C₂H₂O₄) that stabilizes the protonated amino group via ionic interactions .
The stereochemical configuration at the 2nd and 3rd carbon atoms (R and S, respectively) is critical for its biological and chemical behavior. This configuration is preserved during synthesis through chiral auxiliaries or enantioselective catalysis .
Table 1: Key Structural Identifiers
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves multi-step protection-deprotection strategies:
-
Amino Group Protection: The amino group of threonine or a derivative is protected using a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group.
-
Hydroxyl Group Benzylation: The hydroxyl group at the 3-position is benzylated using benzyl bromide in the presence of a base like potassium carbonate .
-
Esterification: The carboxylic acid is esterified with benzyl alcohol under acidic conditions (e.g., HCl or H₂SO₄) .
-
Oxalate Salt Formation: The free amine is protonated with oxalic acid to form the stable oxalate salt .
Industrial-Scale Manufacturing
Industrial protocols emphasize cost-effectiveness and scalability:
-
Continuous Flow Reactors: Enhance yield and reduce reaction times for benzylation and esterification steps.
-
Crystallization Optimization: The oxalate salt is purified via recrystallization from ethanol/water mixtures, achieving >99% enantiomeric excess (ee) .
Table 2: Synthetic Parameters
Step | Reagents/Conditions | Yield |
---|---|---|
Benzylation | BnBr, K₂CO₃, DMF, 60°C, 12h | 85% |
Esterification | BnOH, H₂SO₄, reflux, 6h | 78% |
Oxalate Precipitation | Oxalic acid, EtOH/H₂O, 0°C, 2h | 92% |
Physicochemical Properties
Solubility and Stability
-
Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in methanol or ethanol. The oxalate counterion enhances aqueous solubility compared to the free base .
-
Stability: Degrades under acidic or basic conditions via hydrolysis of the ester or benzyl ether groups. Storage recommendations include inert atmospheres and desiccated environments at 2–8°C .
Spectroscopic Characterization
-
IR Spectroscopy: Peaks at 1730 cm⁻¹ (ester C=O), 1640 cm⁻¹ (amide I), and 1220 cm⁻¹ (C-O-C ether) .
-
NMR:
Biological and Pharmacological Relevance
Role in Peptide Synthesis
The compound serves as a chiral synthon for non-proteinogenic amino acids in peptide drugs. For example, it is a precursor to β-hydroxy-α-amino acids used in protease inhibitors .
Enzymatic Interactions
In vitro studies suggest moderate inhibitory activity against serine proteases (IC₅₀ = 12 µM), attributed to structural mimicry of tetrahedral transition states .
Industrial Applications
Pharmaceutical Intermediates
-
Key intermediate in the synthesis of FXr agonists (e.g., compounds disclosed in WO2012087519A1) .
-
Used to produce antibiotic derivatives with enhanced stereochemical purity .
Asymmetric Catalysis
The benzyl groups act as directing groups in transition metal-catalyzed reactions, enabling enantioselective C–H functionalization .
Comparison with Stereoisomers
(2S,3R)-Enantiomer (CAS: 15260-11-4)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume